molecular formula C₂₁H₂₇NO₇S B1146280 5-Hydroxy Propafenone Sulfate CAS No. 1346598-57-9

5-Hydroxy Propafenone Sulfate

Katalognummer: B1146280
CAS-Nummer: 1346598-57-9
Molekulargewicht: 437.52
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

5-Hydroxy Propafenone Sulfate is a significant metabolite of the antiarrhythmic drug propafenone, primarily utilized in managing various cardiac conditions, particularly atrial fibrillation and ventricular arrhythmias. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Overview of Propafenone and Its Metabolite

Propafenone is classified as a Class IC antiarrhythmic agent that exhibits sodium channel-blocking properties. Upon administration, it undergoes extensive hepatic metabolism, yielding two major active metabolites: 5-hydroxypropafenone and N-depropylpropafenone. Among these, 5-hydroxypropafenone is noted for its comparable antiarrhythmic activity but with reduced beta-blocking effects compared to propafenone .

5-Hydroxypropafenone exerts its biological effects primarily through the following mechanisms:

  • Sodium Channel Blockade : Like propafenone, 5-hydroxypropafenone inhibits sodium channels, which is crucial for its antiarrhythmic properties. Studies show that both compounds shift the midpoint of the activation curve of cardiac ion channels, indicating their ability to modulate cardiac excitability .
  • HERG Channel Interaction : The compound also interacts with the human ether-a-go-go-related gene (HERG) potassium channels. Research indicates that 5-hydroxypropafenone blocks HERG currents similarly to propafenone but with slightly lower efficacy . This interaction is significant since HERG channel blockade can lead to potential proarrhythmic effects.

Pharmacokinetics

The pharmacokinetic profile of 5-hydroxypropafenone reveals important insights into its therapeutic use:

  • Absorption and Bioavailability : Following oral administration, propafenone has a bioavailability ranging from 5% to 50%, influenced by factors such as food intake. The metabolite's bioavailability is generally lower than that of the parent compound .
  • Distribution : The volume of distribution for propafenone is approximately 252 liters, with over 95% protein binding observed in serum . This extensive binding affects the free concentration available for pharmacological activity.
  • Metabolism : The primary metabolic pathway involves cytochrome P450 enzymes, particularly CYP2D6 for 5-hydroxypropafenone. Genetic polymorphisms in these enzymes can lead to variations in drug metabolism among individuals .

Clinical Efficacy

Clinical studies have evaluated the efficacy of propafenone and its metabolite in various settings:

  • Antiarrhythmic Efficacy : A study involving patients with stable ventricular premature beats demonstrated that both propafenone and 5-hydroxypropafenone were effective in controlling arrhythmias. Notably, acute intravenous administration showed different efficacy compared to oral dosing, highlighting the importance of administration route on drug action .
  • Minimal Effective Concentrations : Research indicates that the minimal effective concentration for 5-hydroxypropafenone is lower following acute oral administration compared to chronic treatment. This suggests a potential accumulation effect or altered pharmacodynamics with prolonged use .

Case Studies

  • Case Study on Arrhythmia Management :
    • A cohort study involving patients treated with propafenone showed significant improvements in arrhythmia control when monitored over a period of chronic therapy. The study highlighted that patients who metabolized propafenone rapidly experienced better outcomes than those with slower metabolism profiles due to genetic differences .
  • Hepatotoxicity Considerations :
    • Investigations into drug-induced hepatotoxicity associated with propafenone and its metabolites revealed that while hepatotoxicity is a concern with many drugs, the risk appears manageable within therapeutic ranges for most patients. However, careful monitoring is recommended for those with pre-existing liver conditions .

Eigenschaften

CAS-Nummer

1346598-57-9

Molekularformel

C₂₁H₂₇NO₇S

Molekulargewicht

437.52

Synonyme

1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.